4-Chloro-3-iodobenzonitrile
Overview
Description
4-Chloro-3-iodobenzonitrile: is an organic compound with the molecular formula C7H3ClIN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the fourth position and an iodine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-3-iodobenzonitrile involves the Sandmeyer reaction , where 4-chloro-3-iodoaniline is diazotized and then treated with copper(I) cyanide to introduce the nitrile group. The reaction conditions typically involve:
Diazotization: Using sodium nitrite and hydrochloric acid at low temperatures.
Cyanation: Using copper(I) cyanide in the presence of a suitable solvent like acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous flow reactors: to maintain consistent reaction conditions.
Catalysts: to enhance reaction efficiency and yield.
Purification techniques: such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through reactions like the Suzuki-Miyaura coupling.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Reduction: Uses reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Amines: From reduction of the nitrile group.
Carboxylic Acids: From oxidation of the nitrile group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Chloro-3-iodobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodobenzonitrile depends on the specific reactions it undergoes. For example:
In Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the boronic acid.
In Reduction Reactions: The reducing agent donates electrons to the nitrile group, converting it to an amine.
Comparison with Similar Compounds
3-Chloro-4-iodobenzonitrile: Similar structure but with different positions of chlorine and iodine.
4-Chlorobenzonitrile: Lacks the iodine atom, leading to different reactivity.
3-Iodobenzonitrile: Lacks the chlorine atom, affecting its chemical properties.
Uniqueness: 4-Chloro-3-iodobenzonitrile is unique due to the presence of both chlorine and iodine atoms, which influence its reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-3-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNSVSXKDMQXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586559 | |
Record name | 4-Chloro-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914106-26-6 | |
Record name | 4-Chloro-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80586559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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